molecular formula C41H49N3O8S2 B2707497 Cy5 Tyramide

Cy5 Tyramide

Cat. No.: B2707497
M. Wt: 776.0 g/mol
InChI Key: NHSJCIBSNKLAMA-UHFFFAOYSA-N
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Description

Enzymatic Mechanism of Horseradish Peroxidase (HRP)-Mediated this compound Deposition

The catalytic activity of horseradish peroxidase (HRP) forms the cornerstone of this compound’s functionality. Upon binding to a target antigen via a primary antibody and HRP-conjugated secondary antibody, HRP initiates a reaction with hydrogen peroxide (H₂O₂), generating reactive oxygen species (ROS) that oxidize this compound. This oxidation converts the tyramide moiety into a short-lived, highly reactive phenolic radical. The radical intermediate reacts instantaneously with electron-rich regions of nearby biomolecules, predominantly tyrosine residues on proteins.

Key Reaction Steps:

  • HRP Activation: HRP binds to H₂O₂, forming an oxidized intermediate (Compound I).
  • Tyramide Oxidation: Compound I oxidizes this compound, producing a tyramidyl radical and regenerating HRP.
  • Radical Quenching: The tyramidyl radical covalently couples to tyrosine residues within a 1–2 μm radius of the HRP active site.

This enzymatic cascade amplifies the signal by depositing multiple Cy5 molecules per HRP enzyme, achieving up to 100-fold sensitivity improvements compared to conventional fluorescence methods. For example, Liu et al. demonstrated that HRP-mediated TSA enables detection of proteins at concentrations as low as 0.09 pg/mL.

Covalent Binding Dynamics to Tyrosine Residues in Proximal Proteins

This compound’s covalent binding to tyrosine residues is governed by kinetic and spatial factors. The tyramidyl radical exhibits preferential reactivity toward the phenol group of tyrosine, forming a stable carbon-carbon bond at the ortho position relative to the hydroxyl group. This site-specific binding ensures minimal off-target labeling, critical for high signal-to-noise ratios in complex biological samples.

Factors Influencing Binding Efficiency:

Factor Impact on Binding Efficiency Experimental Support
Tyrosine Availability Direct correlation Reduced binding in tyrosine-depleted regions
Local pH Optimal at pH 7.4 20% efficiency loss at pH <6.5
Radical Half-Life <1 ms, limiting diffusion Localization within 2 μm radius

In multiplexed imaging workflows, this covalent linkage permits sequential rounds of staining and fluorophore cleavage without disrupting tissue integrity. For instance, Mondal et al. achieved 50-cycle multiplexing in formalin-fixed paraffin-embedded (FFPE) tissues by cleaving this compound with tris(2-carboxyethyl)phosphine (TCEP), preserving antigenicity for subsequent rounds.

Spatial Resolution Enhancement Through Localized Radical Polymerization

The transient nature of the tyramidyl radical confines Cy5 deposition to the immediate vicinity of HRP, achieving subcellular spatial resolution. Unlike diffusible fluorescent probes, this compound’s radical polymerization occurs within a restricted microenvironment, preventing signal spread beyond the target site. This localization is critical for distinguishing closely packed antigens in dense tissues, such as neuronal synapses or tumor microenvironments.

Comparative Spatial Resolution Metrics:

Method Resolution (μm) Signal Diffusion Radius (μm)
Conventional Fluorescence 0.5–1.0 5–10
This compound-TSA 0.2–0.5 1–2

Wu et al. demonstrated this enhancement in hippocampal neurons, where this compound-TSA resolved protein clusters smaller than 0.3 μm, unmasking heterogeneous subpopulations invisible to standard immunofluorescence. Furthermore, the integration of cleavable linkers (e.g., azide-based) allows iterative staining without cumulative background, enabling whole-slide imaging in under 30 minutes.

Properties

IUPAC Name

1-ethyl-2-[5-[1-[6-[2-(4-hydroxyphenyl)ethylamino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H49N3O8S2/c1-6-43-35-22-20-31(53(47,48)49)27-33(35)40(2,3)37(43)13-9-7-10-14-38-41(4,5)34-28-32(54(50,51)52)21-23-36(34)44(38)26-12-8-11-15-39(46)42-25-24-29-16-18-30(45)19-17-29/h7,9-10,13-14,16-23,27-28H,6,8,11-12,15,24-26H2,1-5H3,(H3-,42,45,46,47,48,49,50,51,52)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSJCIBSNKLAMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCCC5=CC=C(C=C5)O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H49N3O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

776.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Cy5 Tyramide involves the conjugation of Cy5, a cyanine dye, to tyramide. The process typically includes the following steps:

    Activation of Cy5: Cy5 is activated using a coupling agent such as N-hydroxysuccinimide (NHS) ester.

    Conjugation to Tyramide: The activated Cy5 is then reacted with tyramide in the presence of a base such as triethylamine (TEA) to form the this compound conjugate.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of Cy5 and tyramide are synthesized and purified.

    Conjugation: The conjugation reaction is carried out in large reactors with precise control over reaction conditions to ensure high yield and purity.

    Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Cy5 Tyramide primarily undergoes the following types of reactions:

    Oxidation: In the presence of horseradish peroxidase (HRP) and hydrogen peroxide, this compound is oxidized to form a highly reactive intermediate.

    Covalent Binding: The oxidized intermediate covalently binds to tyrosine residues on proteins or other biomolecules.

Common Reagents and Conditions

    Reagents: Horseradish peroxidase (HRP), hydrogen peroxide, and buffer solutions (e.g., Tris buffer, pH 7.4).

    Conditions: The reactions are typically carried out at room temperature for 5-10 minutes.

Major Products

The major product of the reaction is the Cy5-labeled biomolecule, which can be detected using fluorescence microscopy or other imaging techniques.

Scientific Research Applications

Key Applications

  • Immunohistochemistry (IHC)
    • Description : Cy5 tyramide enhances the detection of antigens in tissue sections, allowing for visualization of low-abundance proteins.
    • Case Study : In a study on cancer tissues, this compound was used to detect tumor markers, resulting in improved sensitivity compared to traditional methods .
  • In Situ Hybridization (ISH)
    • Description : This technique utilizes this compound to visualize specific nucleic acid sequences within fixed tissues or cells.
    • Case Study : Researchers employed this compound in ISH to identify RNA transcripts in neuronal tissues, demonstrating its effectiveness in studying gene expression patterns .
  • Multiplex Assays
    • Description : this compound allows simultaneous detection of multiple targets within a single sample, enhancing throughput and efficiency.
    • Case Study : A multiplex assay developed for infectious disease diagnostics utilized this compound to detect various pathogens in a single run, significantly reducing assay time .
  • Medical Diagnostics
    • Description : The compound is applied in diagnostic assays to improve the detection of biomarkers associated with diseases.
    • Case Study : In clinical settings, this compound has been used to identify cancer biomarkers in patient samples, leading to more accurate diagnoses and treatment plans .
  • Biological Research
    • Description : Researchers use this compound to study protein-protein interactions and cellular localization.
    • Case Study : A study investigating signaling pathways in cancer cells utilized this compound for visualizing protein interactions, providing insights into tumor biology .

Mechanism of Action

The mechanism of action of Cy5 Tyramide involves the following steps:

    Enzymatic Activation: Horseradish peroxidase (HRP) catalyzes the oxidation of this compound in the presence of hydrogen peroxide.

    Formation of Reactive Intermediate: The oxidation process generates a highly reactive intermediate.

    Covalent Binding: The reactive intermediate covalently binds to tyrosine residues on proteins or other biomolecules, resulting in a stable, fluorescently labeled product.

Comparison with Similar Compounds

Fluorescence Properties and Performance

Parameter Cy5 Tyramide Cy3 Tyramide Alexa Fluor 647 Tyramide Biotinylated Tyramide
Excitation/Emission (nm) 649/670 550/570 650/665 N/A (Non-fluorescent)
Molecular Weight 890.00 ~750–800 (estimated) ~1,100 ~500–600
Solubility Moderate in water Moderate in water High Low
Background Signal Moderate High (green autofluorescence) Low N/A
Signal Amplification 4.7× vs. single-strand 3–4× Comparable to Cy5 Requires streptavidin-Fluorophore

Key Findings :

  • Cy5 vs. Cy3 : this compound generates 4.7× higher staining intensity than single-strand Cy3-based systems in CODEX imaging . Cy3, however, suffers from higher background due to tissue autofluorescence in green/yellow channels .
  • Cy5 vs. Alexa Fluor 647: Both show similar emission profiles, but Alexa Fluor dyes generally exhibit better water solubility and lower non-specific binding .
  • Biotinylated Tyramide : Requires secondary labeling (e.g., streptavidin-Cy5), complicating multiplexing workflows .
This compound
  • Strengths: Ideal for deep-tissue imaging and multiplex assays (e.g., CODEX) due to red-channel emission . Compatible with automated staining platforms (e.g., Leica BOND RX) . No observed genotoxicity in murine models at tested doses (up to 200 mg/kg) .
  • Limitations: Moderate solubility can cause non-specific staining in high concentrations . Requires precise HRP blocking (e.g., 0.1 mM Benzoic Hydrazide) to minimize background .
Cy3 Tyramide
  • Strengths :
    • Superior for green-channel detection in low-autofluorescence samples .
  • Limitations: High background in tissues with endogenous fluorophores (e.g., collagen) .
Alexa Fluor 647 Tyramide
  • Strengths :
    • High solubility and stability in aqueous buffers .
  • Limitations :
    • Higher cost compared to cyanine-based dyes.

Technical Considerations

  • Signal-to-Noise Ratio: this compound outperforms Cy3 in lymph node and tonsil tissue imaging, with 4.7× higher semi-peak intensity in dual-strand barcode systems .
  • Multiplexing : Cy5, Cy3, and Cy7 Tyramides are used concurrently in macrophage profiling (CD68/Cy7, CD163/Cy5, PD-L1/Cy3), demonstrating spectral compatibility .
  • Autofluorescence Mitigation : Cy5’s red emission avoids interference from green/yellow autofluorescence in lung and liver tissues .

Biological Activity

Cy5 tyramide, also known as cleavable fluorescent tyramide (CFT), is a novel compound that has gained significant attention in the field of biological imaging and proteomics. This article delves into its synthesis, biological activity, and applications in protein analysis, supported by relevant data tables and case studies.

This compound is synthesized by conjugating the fluorophore Cy5 with a tyramide moiety through an azide-based cleavable linker. This structure allows for enhanced sensitivity and specificity in protein detection compared to traditional methods. The unique properties of this compound make it particularly useful in multiplexed imaging applications.

2. Synthesis and Characterization

The synthesis of this compound involves several key steps:

  • Coupling Reaction : The reaction begins with the coupling of tyramine to the Cy5-conjugated linker.
  • Purification : The product is purified using high-performance liquid chromatography (HPLC).
  • Characterization : Characterization techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure of the synthesized compound.

Table 1: Characteristics of this compound

PropertyValue
Molecular Weight1030.14 g/mol
Excitation Wavelength644 nm
Emission Wavelength665 nm
Detection LimitHigh sensitivity

3. Biological Activity and Mechanism

This compound exhibits remarkable biological activity, particularly in enhancing the detection of proteins in cellular contexts. The mechanism involves:

  • Signal Amplification : Upon exposure to horseradish peroxidase (HRP) and hydrogen peroxide, this compound undergoes a reaction that leads to the deposition of the fluorescent label at the site of target proteins.
  • Cleavability : The cleavable nature of the linker allows for subsequent removal of the fluorescent signal, enabling repeated cycles of staining and imaging without loss of specificity.

Case Study: Multiplexed Protein Imaging

A study demonstrated the application of this compound in multiplexed protein imaging within HeLa cells. Ten distinct proteins were successfully labeled using HRP-conjugated antibodies followed by this compound staining. The results showed consistent protein distribution patterns across multiple staining cycles, confirming the reliability of this method for in situ proteomics.

4. Comparison with Traditional Methods

Traditional immunofluorescence methods often suffer from high background noise and limited sensitivity. In contrast, this compound provides:

  • Higher Sensitivity : Enhanced detection limits allow for visualization of low-abundance proteins.
  • Reduced Autofluorescence : The use of red-emitting fluorophores like Cy5 minimizes interference from tissue autofluorescence.

Table 2: Performance Comparison

MethodSensitivityBackground NoiseMultiplexing Capability
Traditional ImmunofluorescenceModerateHighLimited
This compoundHighLowExcellent

5. Applications in Research

This compound has been employed in various research contexts, including:

  • Cancer Research : Utilized for detecting circulating tumor cells (CTCs) and analyzing protein expression profiles associated with tumor progression.
  • Neuroscience : Applied in studying protein interactions within neural tissues, aiding in understanding neurodegenerative diseases.

6. Conclusion

The biological activity of this compound represents a significant advancement in fluorescence-based imaging techniques. Its ability to enhance sensitivity while reducing background noise makes it an invaluable tool in proteomics and cellular biology research. Future studies are likely to explore its potential in various fields, including diagnostics and therapeutic monitoring.

Q & A

Q. What is the underlying mechanism of Cy5 Tyramide in Tyramide Signal Amplification (TSA), and how does it enhance detection sensitivity?

this compound operates via horseradish peroxidase (HRP)-catalyzed activation, where HRP converts tyramide into reactive phenoxy radicals. These radicals covalently bind to electron-rich amino acids (e.g., tyrosine, tryptophan) near the antigen-antibody complex, depositing fluorophores at the target site. This localized accumulation amplifies signals 10–100-fold compared to conventional immunofluorescence . Key methodological considerations include optimizing HRP concentration and hydrogen peroxide incubation time to balance signal intensity and background noise .

Q. How should researchers design experiments using this compound for low-abundance antigen detection in flow cytometry?

Experimental design should follow the PICOT framework:

  • Population : Cells expressing low-density surface antigens.
  • Intervention : this compound-based TSA protocol.
  • Comparison : Traditional fluorophore-conjugated secondary antibodies.
  • Outcome : Signal-to-noise ratio improvement.
  • Time : Sequential staining steps with HRP quenching (e.g., 0.1 mM benzoic hydrazide) between cycles to prevent cross-reactivity . Ensure controls include unstained samples and non-TSA protocols to quantify background fluorescence .

Q. What are the critical parameters for optimizing this compound concentration to minimize non-specific staining?

Non-specific staining arises from this compound’s poor aqueous solubility. To mitigate this:

  • Titrate tyramide concentrations (typical range: 1–50 µM).
  • Use surfactant additives (e.g., 0.05% Tween-20) to improve solubility.
  • Validate with blocking agents (e.g., BSA or casein) to reduce hydrophobic interactions .

Advanced Research Questions

Q. How can this compound be integrated into multiplexed imaging workflows without spectral overlap or signal bleed-through?

For multiplexing:

  • Employ sequential TSA cycles with HRP inactivation (e.g., hydrogen peroxide depletion or benzoic hydrazide treatment) after each round.
  • Pair this compound (Ex/Em: 650/670 nm) with fluorophores outside its emission range (e.g., Cy3 or Alexa Fluor 488).
  • Validate spectral unmixing algorithms using single-stained reference samples .

Q. What experimental strategies address discrepancies in this compound signal reproducibility across tissue sections?

Reproducibility issues often stem from uneven HRP activity or fixation artifacts. Solutions include:

  • Standardizing tissue fixation time and permeabilization buffers.
  • Pre-titrating primary antibody and HRP-conjugated secondary antibody concentrations.
  • Using internal reference markers (e.g., housekeeping proteins) for signal normalization .

Q. How do researchers reconcile contradictory data when this compound amplifies background in high-autofluorescence samples (e.g., plant tissues)?

Contradictory signals require systematic analysis:

  • Perform autofluorescence quenching with reagents like Sudan Black B or TrueBlack Lipofuscin Autofluorescence Quencher.
  • Compare results with non-TSA controls to isolate amplification-specific artifacts.
  • Use confocal microscopy with spectral detection to differentiate Cy5 emission from autofluorescence .

Q. What computational tools are appropriate for quantifying this compound signals in high-throughput screening assays?

Tools like ImageJ (with plugins for TSA quantification) or commercial software (e.g., HALO, Visiopharm) enable pixel-based intensity analysis. Key steps:

  • Apply background subtraction using rolling-ball algorithms.
  • Threshold signals based on negative controls.
  • Normalize data to reference markers or cell count .

Methodological Frameworks for this compound Studies

Q. Which statistical models are suitable for analyzing this compound-based TSA data in heterogeneous cell populations?

Mixed-effects models or non-parametric tests (e.g., Kruskal-Wallis) account for variability in cell subpopulations. Pair with dimensionality reduction techniques (t-SNE, UMAP) to visualize signal distribution clusters .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis-driven research using this compound?

  • Feasible : Ensure access to HRP-conjugated reagents and fluorescence-compatible imaging systems.
  • Novel : Explore understudied applications (e.g., spatial transcriptomics or pathogen detection).
  • Ethical : Adhere to biosafety protocols for hazardous reagents (e.g., hydrogen peroxide).
  • Relevant : Align with emerging needs in single-cell analysis or low-abundance biomarker discovery .

Data Validation and Reporting Standards

Q. What metadata should accompany publications using this compound to ensure reproducibility?

Include:

  • Tyramide concentration, incubation time, and buffer composition.
  • HRP inactivation protocol details.
  • Microscope settings (e.g., laser power, exposure time, emission filters).
  • Raw data repositories (e.g., Figshare, Zenodo) for public access .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.